molecular formula C15H13F3N2O2 B1488093 2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid CAS No. 1208081-44-0

2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid

Cat. No. B1488093
CAS RN: 1208081-44-0
M. Wt: 310.27 g/mol
InChI Key: NUIWPSFHKQTWEJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula, C21H24F3N3O4. This formula indicates that the compound contains 21 carbon atoms, 24 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 439.4 g/mol. Another compound with a similar structure, [1- [4- (6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth- (E)-ylideneaminooxy]-aceti, has a boiling point of 495.8±55.0 °C, a density of 1.22±0.1 g/cm3, and a pKa of 3.75±0.10 . These properties may be similar for the compound .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

The compound is key to the synthesis of various pharmaceuticals, including the highly selective tyrosine kinase inhibitor, nilotinib. The synthesis involves several steps starting from 3-acetylpyridine, which upon reaction with different reagents forms intermediates that eventually lead to the formation of nilotinib with an overall yield of 39.4% (Yu Yankun et al., 2011). This process exemplifies the compound's role in creating targeted therapies for diseases such as chronic myelogenous leukemia.

Material Science and Organic Light-Emitting Diodes (OLEDs)

The compound has applications in material science, particularly in the synthesis of organic light-emitting diodes (OLEDs). It serves as a precursor for creating compounds with potential as OLED materials. For example, the synthesis of new compounds like 1,3-bis(4,5-diphenyloxazol-2-yl)benzene and 2,6-bis(4,5-diphenyloxazol-2-yl)pyridine, catalyzed by this compound, exhibits promising photoluminescence properties for OLED applications (Sha Hong-bin, 2010).

Chemical Research and Synthesis

In chemical synthesis, this compound is instrumental in various nucleophilic reactions, generating a diverse array of products. For instance, reactions with vinyl and aromatic halides produce compounds with potential applications ranging from materials science to pharmaceuticals (A. S. Koch et al., 1993). Such versatility underscores the compound's importance in synthetic organic chemistry.

properties

IUPAC Name

2-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-20(2)13-8-9(15(16,17)18)7-12(19-13)10-5-3-4-6-11(10)14(21)22/h3-8H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIWPSFHKQTWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC=C2C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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